molecular formula C7H7BN2O2 B1318709 1H-Indazole-5-boronic acid CAS No. 338454-14-1

1H-Indazole-5-boronic acid

Cat. No.: B1318709
CAS No.: 338454-14-1
M. Wt: 161.96 g/mol
InChI Key: CLVPGJWAMIADSY-UHFFFAOYSA-N
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Description

1H-Indazole-5-boronic acid is a boronic acid derivative with the chemical formula C7H7BN2O2. It is a white crystalline solid that is soluble in polar solvents such as water, alcohols, and ketones. This compound is known for its thermal stability and is widely used in organic synthesis, particularly in the formation of boronic acid complexes for metal-catalyzed reactions like the Suzuki-Miyaura and Heck reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of indazole with boronic acid derivatives under specific conditions. For instance, the reaction of indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indazole-5-boronic acid has numerous applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules, particularly in metal-catalyzed coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: Research has explored its use in the development of kinase inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 1H-Indazole-5-boronic acid involves its ability to form stable complexes with metal catalysts, facilitating various organic reactions. In biological systems, it can interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been studied for its potential to inhibit certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific boronic acid functional group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1H-indazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVPGJWAMIADSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590551
Record name 1H-Indazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-14-1
Record name 1H-Indazol-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 1H-Indazole-5-boronic acid revealed by recent research?

A: Recent studies utilizing experimental and computational methods have provided valuable insights into the structure of this compound. [, ]

  • Crystal Structure: A study published by [] elucidated the crystal structure of this compound, revealing its three-dimensional arrangement and intermolecular interactions.
  • Vibrational Spectra: The same study [] also investigated the vibrational spectra of the compound using both experimental techniques and Density Functional Theory (DFT) simulations, allowing for the assignment of specific vibrational modes to molecular motions. This information is crucial for understanding the compound's behavior in different chemical environments.
  • NMR Spectral Assignments and GIAO Calculations: Another study [] focused on the Nuclear Magnetic Resonance (NMR) spectral assignments of this compound. The researchers utilized Gauge-Including Atomic Orbital (GIAO) calculations to support their experimental findings, providing a comprehensive understanding of the compound's electronic structure.

Q2: How can computational chemistry contribute to further research on this compound?

A: Computational chemistry offers valuable tools for exploring the properties and potential applications of this compound: [, ]

  • Molecular Resonance States: The study utilizing GIAO calculations [] also explored the molecular resonance states of this compound, which can influence its reactivity and interactions with other molecules.
  • DFT Simulations: The application of DFT simulations in studying the vibrational spectra [] demonstrates the power of computational methods in predicting and interpreting experimental data. This approach can be further employed to investigate other properties, such as reactivity, stability, and interactions with potential targets.

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